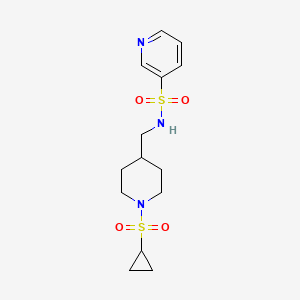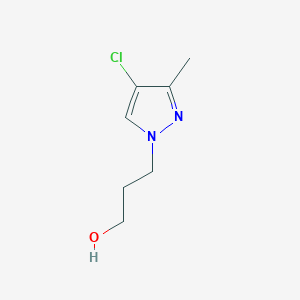![molecular formula C17H19NO6S B2415277 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid CAS No. 380342-64-3](/img/structure/B2415277.png)
2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid” is a chemical compound with the CAS Number: 380342-64-3 . It has a molecular weight of 365.41 and its IUPAC name is {4- [ [ (4-ethoxyphenyl)sulfonyl] (methyl)amino]phenoxy}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO6S/c1-3-23-14-8-10-16 (11-9-14)25 (21,22)18 (2)13-4-6-15 (7-5-13)24-12-17 (19)20/h4-11H,3,12H2,1-2H3, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be available in the Material Safety Data Sheet (MSDS) or other product documentation .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Sulfonated Schiff Base Copper(II) Complexes as Catalysts : Research by Hazra et al. (2015) explored the synthesis of sulfonated Schiff base copper(II) complexes using 2-aminobenzenesulfonic acid. The study focused on the application of these complexes as selective catalysts for alcohol oxidation, revealing their potential in chemical synthesis and industrial applications (Hazra et al., 2015).
Molecular Interactions and Structure Analysis
Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : Romero & Angela Margarita (2008) conducted a comprehensive study on hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides. The research involved synthesizing compounds, studying their intra- and intermolecular hydrogen bonds, and determining molecular structures through X-ray crystallography and NBO studies. This work provides valuable insights into the molecular interactions and electronic behavior of these compounds (Romero & Angela Margarita, 2008).
Antimicrobial and Antiviral Research
Phenoxy Acetic Acid Derivatives as Anti-mycobacterial Agents : Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and their application as anti-mycobacterial agents against Mycobacterium tuberculosis H37 Rv. This research highlights the potential of these compounds in addressing tuberculosis and possibly other mycobacterial infections (Yar et al., 2006).
In Vitro Antiviral Activity of Novel Phenoxy Acetic Acid Derivatives : Shahar Yar et al. (2009) synthesized substituted phenoxy acetic acid-derived pyrazolines to evaluate their in vitro cytotoxicity and antiviral activity. Although no specific antiviral activity was observed, the study provides a foundation for further research in this domain (Shahar Yar et al., 2009).
Environmental Applications
Adsorption and Removal of Phenoxy Acetic Herbicides from Water : Spaltro et al. (2018) examined the use of commercial activated carbons for the adsorption and removal of phenoxy acetic class-herbicides from water, addressing environmental concerns related to water pollution. The study offers insights into the mechanisms and effectiveness of adsorption processes for herbicide removal (Spaltro et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid is the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound selectively inhibits COX-2, reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This can have downstream effects on inflammation and pain signaling.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain signaling . This can provide relief from symptoms in conditions such as arthritis.
Eigenschaften
IUPAC Name |
2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-3-23-14-8-10-16(11-9-14)25(21,22)18(2)13-4-6-15(7-5-13)24-12-17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADVAMHHRRGUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)
![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)
![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)


![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)